Ritiometan

Pediatric rhinitis Nasal antibacterial Age-stratified formulary

Researchers investigating nasal antiseptics face a formulary gap: no ATC R01AX-class agent combines broad-spectrum coverage with a sulfur-bridged tricarboxylic acid chemotype. Ritiometan (CAS 34914-39-1) addresses this need as a reference standard. • Dual-spectrum activity: documented against MRSA, VRE, Moraxella catarrhalis, Streptococcus pneumoniae • Unique chemotype: methanetriyltrisulfanediyl core - structurally distinct from mupirocin, framycetin, and hexamidine • Reported anti-inflammatory action via fatty acid synthesis inhibition - relevant for polypharmacology research Supplied as ≥98% white solid; store at -20°C, ships ambient. For in vitro susceptibility panels, SAR studies, and pharmacoeconomic HTA analysis.

Molecular Formula C7H10O6S3
Molecular Weight 286.4 g/mol
CAS No. 34914-39-1
Cat. No. B052977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitiometan
CAS34914-39-1
Synonyms2,2’,2’’-[Methylidynetris(thio)]tris-acetic Acid;  S,S’,S’’-Methenyltris[mercapto-acetic Acid
Molecular FormulaC7H10O6S3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC(C(=O)O)SC(SCC(=O)O)SCC(=O)O
InChIInChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
InChIKeyZBNBQISDCFIEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





Ritiometan Chemical Identity and Baseline Profile


Ritiometan (CAS 34914-39-1) is a synthetic, small-molecule antibacterial agent belonging to the tricarboxylic acid class, chemically defined as 2,2′,2′′-[methylidynetris(thio)]trisacetic acid (molecular formula: C7H10O6S3, MW: 286.33 g/mol) [1]. It is classified under the WHO Anatomical Therapeutic Chemical (ATC) system as R01AX05, within the 'Other nasal preparations' subgroup of decongestants and topical nasal preparations [2]. Ritiometan exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [3]. Its pharmaceutical form is the magnesium salt (ritiometan magnesium), formulated at 1.945 g per 100 mL as a nasal spray solution [4]. The compound is historically marketed in France under the trade name Nécyrane (Pierre Fabre Médicament) for adjunctive local treatment of rhinopharyngeal mucosal infections in adults and children over 30 months; however, its marketing authorization was abrogated on 26 September 2023, and the product is no longer commercially available [5].

Why Ritiometan Cannot Be Substituted with Other R01AX Agents


Within the ATC R01AX class—which includes mupirocin (R01AX06), hexamidine (R01AX07), framycetin (R01AX08), and calcium hexamine thiocyanate (R01AX01)—Ritiometan is structurally and mechanistically distinct [1]. Unlike mupirocin, which inhibits bacterial isoleucyl-tRNA synthetase, or framycetin, an aminoglycoside that binds the 30S ribosomal subunit, Ritiometan's mechanism of action remains unelucidated, though it is believed to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways [2][3]. Its unique sulfur-bridged tricarboxylic acid scaffold (tris(carboxymethylthio)methane core) is absent in all other R01AX members, and the compound additionally exhibits reported anti-inflammatory activity via inhibition of fatty acid synthesis in cell membranes—a property not documented for hexamidine or framycetin . These structural, mechanistic, and polypharmacological differences mean that direct substitution without efficacy verification is scientifically unsound, particularly in applications targeting rhinopharyngeal infections where local antiseptic activity, anti-inflammatory effects, and pediatric tolerability must be simultaneously satisfied [4]. Furthermore, the French regulatory assessment assigned Ritiometan (Nécyrane) an ASMR (Amélioration du Service Médical Rendu) rating of V ('Inexistant'), indicating that even within its approved indication, no demonstrable clinical improvement over existing alternatives was established—a finding that underscores the compound's specific, non-substitutable position within therapeutic strategies [5].

Ritiometan Comparative Evidence for Procurement


Pediatric Age Eligibility: Ritiometan vs. Mupirocin

Ritiometan (as Nécyrane) carries a French regulatory approval for use in children aged over 30 months (2.5 years) for rhinopharyngeal infections [1]. In contrast, mupirocin nasal ointment (Bactroban Nasal) is not recommended for use in children under 12 years of age due to lack of safety and efficacy data in this population [2]. This represents a quantitatively wider pediatric eligibility window for Ritiometan, covering the critical early childhood age band (2.5–12 years) where acute rhinopharyngitis is most prevalent.

Pediatric rhinitis Nasal antibacterial Age-stratified formulary

Antibacterial Spectrum: Ritiometan vs. Mupirocin

Ritiometan is documented to possess broad-spectrum antimicrobial activity against a wide range of bacteria including both Gram-positive and Gram-negative organisms , with specific reported activity against MRSA, vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. By comparison, mupirocin's antibacterial spectrum is predominantly restricted to Gram-positive organisms (Staphylococcus aureus including MRSA, Streptococcus spp.), with limited to no clinically relevant Gram-negative coverage [2]. This spectrum difference is mechanistically rooted in mupirocin's specific inhibition of bacterial isoleucyl-tRNA synthetase, a target not conserved across all Gram-negative pathogens.

Antimicrobial spectrum Gram-negative coverage Nasal antiseptic

ASMR V Comparative Effectiveness Rating

The French Haute Autorité de Santé (HAS) / Commission de la Transparence evaluated Nécyrane (ritiometan) on 27 June 2018 and assigned an ASMR (Amélioration du Service Médical Rendu) rating of V, defined as 'Inexistant'—indicating no demonstrable improvement in medical service rendered compared to existing therapeutic alternatives for the same indication [1]. This places Ritiometan in a category of non-inferiority relative to its comparators within the approved indication (adjunctive local treatment of rhinopharyngeal mucosal infections). For procurement decision-makers, this rating confirms that Ritiometan does not offer superior efficacy, but rather represents an alternative option with a distinct risk-benefit profile driven by its unique chemical safety and tolerability characteristics [2].

Health technology assessment ASMR rating Therapeutic value

Dual Antibacterial-Anti-Inflammatory Polypharmacology

Ritiometan has been reported to possess, in addition to its broad-spectrum antibacterial activity, anti-inflammatory effects in mucosal tissue—potentially mediated through inhibition of fatty acid synthesis in the cell membrane . This dual pharmacodynamic profile (antibacterial + anti-inflammatory) is not reported for comparator R01AX agents such as hexamidine (a diamidine antiseptic) or framycetin (an aminoglycoside antibiotic), which act through single-mechanism antimicrobial pathways without concomitant anti-inflammatory activity [1]. While the anti-inflammatory data are derived from colonic models rather than nasal mucosa, the mechanistic plausibility of fatty acid synthesis inhibition as a shared pathway across mucosal surfaces supports the scientific rationale for considering Ritiometan in rhinopharyngeal infections where both bacterial colonization and local inflammation contribute to symptomatology [2].

Polypharmacology Anti-inflammatory nasal Fatty acid synthesis inhibition

Magnesium Salt vs. Free Acid Formulation

Ritiometan is formulated and administered exclusively as the magnesium salt (ritiometan magnesium, CAS 59672-35-4, MW: 308.62 g/mol) rather than the free acid (MW: 286.33 g/mol) . The Nécyrane nasal spray contains 1.945 g of ritiometan magnesium per 100 mL of solution [1]. In contrast, other R01AX agents such as hexamidine and framycetin are formulated as different salt forms (hexamidine diisethionate; framycetin sulfate) [2]. Magnesium salt formation alters aqueous solubility (the free acid has a predicted water solubility of 1.44 mg/mL and logP of 0.02 as per DrugBank [3]), potentially enhancing dissolution and local bioavailability in the nasal mucosa. The magnesium counterion may also contribute to mucosal tolerability, a critical parameter for topical nasal formulations where irritation limits compliance.

Magnesium salt Nasal formulation Pharmaceutical salt selection

Ritiometan Application Scenarios


Pediatric Rhinopharyngitis Formulary Selection

In healthcare settings requiring a topical nasal antibacterial for children aged 30 months to 12 years presenting with acute rhinopharyngitis, Ritiometan (as ritiometan magnesium nasal spray) historically addressed an age band where mupirocin nasal is not indicated [1]. The ANSM-approved pediatric posology of 3 sprays per nostril per day (30+ months) [2] provides a defined dosing regimen. This scenario is relevant for retrospective formulary analysis, comparative effectiveness research on legacy nasal antiseptics, or jurisdictions where Ritiometan-based formulations may be reintroduced. Procurement rationale: age-stratified formulary gap analysis demonstrating absence of alternatives in the 30-month to 12-year pediatric nasal antibacterial segment.

Broad-Spectrum Nasal Antiseptic for Mixed Flora

For clinical or research contexts involving documented or suspected mixed-flora nasal colonization (e.g., S. aureus with M. catarrhalis), Ritiometan's reported dual Gram-positive and Gram-negative spectrum [1][2] distinguishes it from Gram-positive-restricted agents like mupirocin. This scenario applies to procurement for in vitro susceptibility testing panels comparing legacy broad-spectrum nasal antiseptics, or for research into decolonization strategies where Gram-negative coverage is required. Procurement rationale: spectrum gap in available R01AX agents; Ritiometan is the only member of the R01AX05-08 subseries with documented Gram-negative activity.

Sulfur-Bridged Polycarboxylic Acid Antimicrobial Research

Ritiometan's unique tricarboxylic acid structure with a central methanetriyltrisulfanediyl core (C[S-CH2-COOH]3) represents a distinct chemotype among topical antimicrobials [1]. Research groups investigating structure-activity relationships (SAR) of sulfur-bridged polycarboxylic acids as antimicrobial agents may procure Ritiometan as a reference standard, particularly given AntibioticDB documentation of activity against resistant pathogens (MRSA, VRE) [2]. The compound's reported additional anti-inflammatory activity via fatty acid synthesis inhibition also makes it relevant for polypharmacology research. Procurement rationale: unique chemotype not represented in other commercially available topical nasal antimicrobial reference standards.

Regulatory Science and HTA Benchmarking

The French HAS ASMR V ('Inexistant') rating for Nécyrane [1], combined with its subsequent market withdrawal and authorization abrogation in 2023 [2], constitutes a valuable case study in pharmaceutical lifecycle analysis. Researchers in regulatory science, pharmacoeconomics, or health technology assessment may procure documentation and reference material related to Ritiometan to analyze the evidentiary thresholds that led to its negative reassessment and eventual market removal. Procurement rationale: Ritiometan serves as a benchmark example of a drug that failed to demonstrate added therapeutic value (ASMR V) within a competitive ATC class, useful for comparative HTA methodology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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